5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile
Overview
Description
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile: is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an acetyl group, a chlorophenyl group, a methyl group, a methylsulfanyl group, and a carbonitrile group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.
Introduction of Functional Groups: The functional groups are introduced through various substitution reactions. For example, the acetyl group can be added via Friedel-Crafts acylation, while the chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled by combining the intermediate products through coupling reactions, such as Suzuki or Heck coupling, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced nitriles.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs. Its structural features make it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile: Lacks the acetyl group, which may affect its reactivity and biological activity.
5-Acetyl-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
5-Acetyl-4-(4-chlorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile: Lacks the methyl group, potentially altering its chemical behavior and interactions.
Uniqueness
The uniqueness of 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-acetyl-4-(4-chlorophenyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-9-14(10(2)20)15(11-4-6-12(17)7-5-11)13(8-18)16(19-9)21-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZCXNCHLWIYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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